molecular formula C21H15N3O6S B12809459 N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 37029-01-9

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B12809459
CAS No.: 37029-01-9
M. Wt: 437.4 g/mol
InChI Key: PYLYZXBDFSKPBD-UHFFFAOYSA-N
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Description

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzoxazinone core: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the hydroxy(oxido)amino group: This step involves the oxidation of an amino group to form the hydroxy(oxido)amino functionality.

    Coupling with 4-methylbenzenesulfonamide: The final step involves coupling the benzoxazinone derivative with 4-methylbenzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The oxido group can be reduced to form hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-Amino-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide
  • N-(2-(6-Hydroxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

37029-01-9

Molecular Formula

C21H15N3O6S

Molecular Weight

437.4 g/mol

IUPAC Name

4-methyl-N-[2-(6-nitro-4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H15N3O6S/c1-13-6-9-15(10-7-13)31(28,29)23-19-5-3-2-4-16(19)20-22-18-11-8-14(24(26)27)12-17(18)21(25)30-20/h2-12,23H,1H3

InChI Key

PYLYZXBDFSKPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3

Origin of Product

United States

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